molecular formula C20H22N2O3 B4613432 5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

Cat. No.: B4613432
M. Wt: 338.4 g/mol
InChI Key: RTEQYHPEWQWVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex organic compound that features a unique structure combining a piperidine ring with a pyrroloisoquinoline core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves multi-step organic synthesis. One common approach is the condensation of a piperidine derivative with a pyrroloisoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine structures, such as piperidine-1-carboxamide.

    Pyrroloisoquinoline derivatives: Compounds with similar pyrroloisoquinoline cores, such as 5,5-dimethyl-2,2-dipyridyl.

Uniqueness

5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5,5-dimethyl-1-(piperidine-1-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2)12-13-8-4-5-9-14(13)16-15(17(23)19(25)22(16)20)18(24)21-10-6-3-7-11-21/h4-5,8-9H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEQYHPEWQWVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 2
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 3
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 4
Reactant of Route 4
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 5
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
Reactant of Route 6
Reactant of Route 6
5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE

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